1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole
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Overview
Description
1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole can be compared with other trifluoromethylated carbazoles and indole derivatives. Similar compounds include:
- 1,4-dimethyl-9-[3-(trifluoromethyl)phenyl]-9H-carbazole
- 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-indole
- 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-phenanthridine
These compounds share structural similarities but differ in their specific chemical and biological properties, highlighting the unique features of this compound .
Properties
IUPAC Name |
1,4-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)26(21)13-16-6-5-7-17(12-16)22(23,24)25/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKUVZNDRVELDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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